molecular formula C12H13Cl3N2O B1373792 (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride CAS No. 1208081-09-7

(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride

Cat. No.: B1373792
CAS No.: 1208081-09-7
M. Wt: 307.6 g/mol
InChI Key: MOFIJIHSEUEUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a useful research compound. Its molecular formula is C12H13Cl3N2O and its molecular weight is 307.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dichlorophenyl group attached to a morpholine ring and an acetonitrile moiety, which may influence its pharmacological properties. The presence of the dichloro substituent is known to enhance the lipophilicity and biological activity of phenyl derivatives.

Research indicates that compounds similar to this compound exhibit antimicrobial activity by inhibiting bacterial RNA polymerase, which is crucial for RNA synthesis in bacteria. This mechanism was highlighted in studies where derivatives demonstrated significant inhibition against Gram-positive pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

A systematic SAR analysis revealed that modifications on the phenyl ring significantly affect antimicrobial potency. For instance, the introduction of a dichloro group improved the minimum inhibitory concentration (MIC) against S. pneumoniae from 256 μg/mL to 8 μg/mL when compared to other derivatives .

CompoundMIC (μg/mL)Pathogen
C3256S. pneumoniae
C3-0058S. pneumoniae
C54S. aureus

Cytotoxicity and Anticancer Activity

Recent studies have also explored the anticancer potential of related compounds. For example, certain derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

In Vitro Studies

In vitro assays showed that these compounds could induce apoptosis in cancer cells, likely through the inhibition of specific kinases involved in cell cycle regulation. The following table summarizes key findings from cytotoxicity assays:

CompoundCell LineIC50 (nM)
Compound AMCF-745
Compound BHCT-1166
Compound CHepG-248

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of this compound against a panel of pathogenic bacteria. The results indicated significant antibacterial activity with lower MIC values compared to traditional antibiotics.
  • Cytotoxicity in Cancer Cells : Another case study focused on the compound's effects on breast cancer cells, revealing that it not only inhibited cell proliferation but also triggered apoptosis pathways.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O.ClH/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFIJIHSEUEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.